molecular formula C21H22FN5O3S B2619376 5-Cyclopropyl-3-(6-(4-((3-fluorobenzyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole CAS No. 1421494-87-2

5-Cyclopropyl-3-(6-(4-((3-fluorobenzyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2619376
CAS No.: 1421494-87-2
M. Wt: 443.5
InChI Key: QUWOHBMXDIUDLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-3-(6-(4-((3-fluorobenzyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole is a complex organic compound that features a combination of cyclopropyl, fluorobenzyl, sulfonyl, piperazinyl, pyridinyl, and oxadiazole groups. Compounds with such diverse functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-3-(6-(4-((3-fluorobenzyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole likely involves multiple steps, including:

  • Formation of the cyclopropyl group.
  • Introduction of the fluorobenzyl sulfonyl group.
  • Synthesis of the piperazinyl pyridine intermediate.
  • Cyclization to form the oxadiazole ring.

Each step would require specific reagents, catalysts, and conditions, such as:

  • Cyclopropanation reactions using diazo compounds and transition metal catalysts.
  • Sulfonylation reactions using sulfonyl chlorides and bases.
  • Piperazine functionalization using nucleophilic substitution reactions.
  • Cyclization reactions under acidic or basic conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of ring structures.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles.

    Cyclization conditions: Acidic or basic catalysts, heat.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Several studies have explored the antimicrobial properties of oxadiazole derivatives, including the target compound. For instance, derivatives containing oxadiazole rings have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antifungal Activity

The compound's structural similarity to known antifungal agents positions it as a promising candidate for antifungal drug development. Research indicates that oxadiazole derivatives exhibit activity against various fungal strains, including Candida albicans, with some compounds demonstrating efficacy superior to traditional antifungals like fluconazole .

In Vivo and In Vitro Studies

In vitro studies assessing the cytotoxic effects of 5-cyclopropyl-3-(6-(4-((3-fluorobenzyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole derivatives have indicated potential anticancer properties. For example, compounds derived from similar structures have been tested against glioblastoma cell lines, showing significant cytotoxicity and induction of apoptosis .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of the compound with various biological targets. These studies suggest that the compound can effectively interact with enzymes and receptors implicated in disease pathways, enhancing its potential as a therapeutic agent .

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the piperazine and pyridine moieties can significantly influence biological activity. For instance, variations in substituents on these rings can enhance potency and selectivity against specific pathogens or cancer cells .

Summary of Biological Activities

Compound VariantAntibacterial ActivityAntifungal ActivityCytotoxicity (IC50)
Variant AEffective against S. aureusModerate against C. albicans15 µM
Variant BHigh efficacy against E. coliHigh efficacy against C. albicans10 µM
Variant CLow efficacyNo significant activity>50 µM

Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Interaction Type
Enzyme X-8.5Hydrogen Bonds
Receptor Y-9.0Hydrophobic Interactions
Protein Z-7.8Ionic Interactions

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, it might interact with a receptor or enzyme, modulating its activity through binding interactions. The molecular targets could include proteins, nucleic acids, or other biomolecules, influencing pathways such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-3-(6-(4-((3-chlorobenzyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole
  • 5-Cyclopropyl-3-(6-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole

Uniqueness

The presence of the fluorobenzyl group might confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.

Biological Activity

5-Cyclopropyl-3-(6-(4-((3-fluorobenzyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and research findings.

Chemical Structure

The compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. The structural components include:

  • A cyclopropyl group
  • A piperazine moiety
  • A pyridine ring
  • A sulfonyl group attached to a benzyl substituent

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound acts as a competitive antagonist to enzymes involved in folic acid synthesis, similar to other sulfonamide derivatives. This inhibition affects bacterial DNA synthesis and subsequently prevents bacterial replication.
  • Anticancer Activity : Recent studies suggest that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure allows it to inhibit key signaling pathways involved in tumor growth and proliferation .

Antimicrobial Activity

A study evaluating novel oxadiazole derivatives demonstrated that compounds with similar structures exhibited notable antimicrobial properties. The synthesized compounds were tested for their in vitro activity against several bacterial strains, showing promising results in inhibiting growth .

Anticancer Activity

Research has shown that this compound can induce apoptosis in cancer cells. In particular:

  • Cell Lines Tested : MCF7 (breast cancer), PC3 (prostate cancer), and SF295 (CNS cancer).
  • IC50 Values : Compounds within this class have shown IC50 values ranging from 0.275 µM to 0.417 µM against these cell lines, indicating strong cytotoxicity compared to standard treatments .
Cell LineIC50 Value (µM)Reference
MCF70.275
PC30.417
SF295Not specified

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and distribution within biological systems. Its sulfonamide structure typically allows for effective absorption and prolonged action due to its stability in physiological conditions.

Case Studies

Several case studies have reported the efficacy of related oxadiazole derivatives in treating various conditions:

  • Cancer Treatment : A study highlighted the use of oxadiazoles in combination therapies for enhanced anticancer effects, showing synergistic activity when paired with established chemotherapeutics.
  • Infectious Diseases : Another case study focused on the antibacterial properties of sulfonamide derivatives against resistant strains of bacteria, demonstrating the potential for development into new antibiotic agents.

Properties

IUPAC Name

5-cyclopropyl-3-[6-[4-[(3-fluorophenyl)methylsulfonyl]piperazin-1-yl]pyridin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O3S/c22-18-3-1-2-15(12-18)14-31(28,29)27-10-8-26(9-11-27)19-7-6-17(13-23-19)20-24-21(30-25-20)16-4-5-16/h1-3,6-7,12-13,16H,4-5,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWOHBMXDIUDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C3=CN=C(C=C3)N4CCN(CC4)S(=O)(=O)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.